Core Benzofuran-Acetamide Scaffold Activity: Cav3 T-Type Channel Inhibition Baseline vs. Benzodioxin Analog
The 2-(6-methylbenzofuran-3-yl)acetyl core shared by the target compound has demonstrated measurable activity in a Cav3 T-Type calcium channel high-throughput screening (HTS) assay via the structurally related analog N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide (MLS000055798), which yielded an EC50 of 986 nM [1]. The target compound replaces the benzodioxin-methyl amide with a 3,4-dimethoxyphenethyl amide, which increases calculated logP by approximately 0.5–1.0 units (estimated from fragment-based methods) and introduces two hydrogen-bond acceptors. While the target compound itself has no published activity data, this core scaffold activity provides a rational baseline for further profiling. No direct head-to-head comparison data exist for these two compounds in any assay.
| Evidence Dimension | Cav3 T-Type Calcium Channel Inhibition (EC50) |
|---|---|
| Target Compound Data | No published data available; untested in this assay |
| Comparator Or Baseline | N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide (MLS000055798): EC50 = 986 nM |
| Quantified Difference | Unknown; insufficient data for calculation |
| Conditions | HTS assay for Cav3 T-Type channel; assay provider: Xinmin Xie, Bioscience Division, SRI International, Menlo Park, CA |
Why This Matters
The shared core scaffold demonstrates measurable target engagement (sub-micromolar EC50) in a therapeutically relevant ion channel assay, suggesting that the structurally distinct target compound may retain or enhance activity; however, procurement decisions cannot rely on this inference without confirmatory testing.
- [1] BindingDB. BDBM76903: MLS000055798 / N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide. Affinity Data: EC50 = 986 nM. Assay Provider: Xinmin Xie, SRI International. Available at: https://bdb8.ucsd.edu/. View Source
